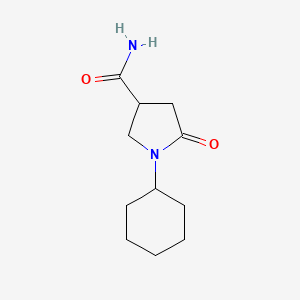
trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride: is a chemical compound with the molecular formula C8H15Cl2N3 and a molecular weight of 224.13 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with a pyrazole moiety, making it a valuable building block in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride typically involves the diastereoselective synthesis of trans-disubstituted pyrazolylcyclopropane building blocks. One common method starts from pyrazolecarbaldehydes, which undergo Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides . This process involves multiple steps, including the formation of intermediates and their subsequent cyclopropanation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions: trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
科学的研究の応用
Chemistry: In chemistry, trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound’s structural features make it a potential candidate for developing central nervous system (CNS) active drugs. It can be used to design analogs of known CNS-active compounds, such as tranylcyclopropamine .
Industry: In the industrial sector, this compound can be utilized in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions makes it versatile for producing different active ingredients .
作用機序
The mechanism of action of trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to interact with enzymes and receptors in the CNS, potentially modulating neurotransmitter levels and activity .
類似化合物との比較
Tranylcyclopropamine: An antidepressant with a similar cyclopropane structure.
Ticagrelor: A platelet aggregation inhibitor with a cyclopropane moiety.
Uniqueness: trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents .
特性
IUPAC Name |
(1R,2S)-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-4-5(3-9-10)6-2-7(6)8;;/h3-4,6-7H,2,8H2,1H3;2*1H/t6-,7+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXDAUIZBWDPLZ-AUCRBCQYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2C[C@H]2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2438538.png)


![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide](/img/structure/B2438541.png)
![1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2438542.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2438543.png)
![4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2438546.png)
![Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate](/img/structure/B2438550.png)

![(3E)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2438553.png)

![methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2438558.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2438560.png)
![(2,5-difluorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2438561.png)
